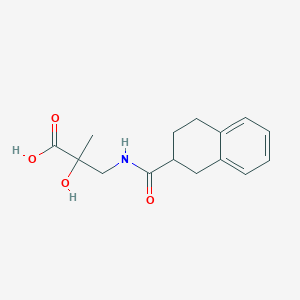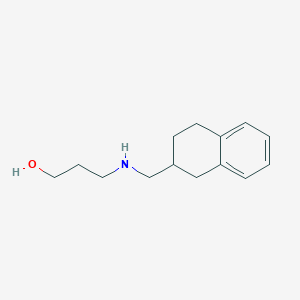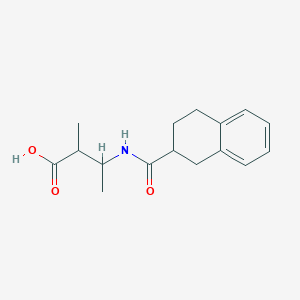
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid, also known as MTNB, is a synthetic compound that has been extensively studied for its potential pharmaceutical applications. MTNB belongs to the class of non-peptide angiotensin II receptor antagonists, which are widely used in the treatment of hypertension, heart failure, and other cardiovascular diseases.
作用机制
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid works by binding to the angiotensin II receptor and preventing the hormone from exerting its effects on the body. Angiotensin II is a potent vasoconstrictor, which means that it narrows the blood vessels and increases blood pressure. By blocking the action of angiotensin II, 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid can dilate the blood vessels and reduce blood pressure. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid also has other effects on the cardiovascular system, such as reducing inflammation and oxidative stress, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has been shown to have a number of biochemical and physiological effects in animal and human studies. These include:
- Reducing blood pressure: 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has been shown to reduce both systolic and diastolic blood pressure in animal and human studies.
- Improving endothelial function: 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has been shown to improve the function of the endothelium, the inner lining of blood vessels, which is important for maintaining vascular health.
- Reducing inflammation: 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has been shown to reduce inflammation in animal and human studies, which may contribute to its cardiovascular benefits.
- Reducing oxidative stress: 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has been shown to reduce oxidative stress, which is a key contributor to cardiovascular disease.
实验室实验的优点和局限性
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has several advantages for lab experiments, including its high potency and specificity for the angiotensin II receptor, its relatively simple synthesis method, and its well-characterized mechanism of action. However, there are also some limitations to using 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid in lab experiments. For example, 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results. Additionally, the pharmacokinetics of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid may vary between species, which could affect its efficacy and safety in animal studies.
未来方向
There are several potential future directions for research on 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid. These include:
- Investigating the efficacy and safety of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid in clinical trials for the treatment of hypertension and related cardiovascular diseases.
- Studying the effects of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid on other physiological systems, such as the immune system or the central nervous system.
- Developing new analogs of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid with improved pharmacokinetic or pharmacodynamic properties.
- Investigating the potential use of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid in combination with other drugs for the treatment of hypertension and related cardiovascular diseases.
Conclusion
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of hypertension and related cardiovascular diseases. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid is a potent angiotensin II receptor antagonist that works by blocking the action of angiotensin II, a hormone that regulates blood pressure and fluid balance in the body. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has several advantages for lab experiments, including its high potency and specificity for the angiotensin II receptor, its relatively simple synthesis method, and its well-characterized mechanism of action. However, there are also some limitations to using 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid in lab experiments, such as its potential off-target effects and species-specific pharmacokinetics. Future research on 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid may lead to the development of new treatments for hypertension and related cardiovascular diseases.
合成方法
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid can be synthesized by reacting 2-methyl-3-oxobutanoic acid with 1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to form the final product, 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid. The synthesis of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid is relatively straightforward and can be performed on a large scale with high yield.
科学研究应用
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and related cardiovascular diseases. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid is a potent angiotensin II receptor antagonist, which means that it blocks the action of angiotensin II, a hormone that regulates blood pressure and fluid balance in the body. By blocking the action of angiotensin II, 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid can reduce blood pressure and improve cardiovascular function.
属性
IUPAC Name |
2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10(16(19)20)11(2)17-15(18)14-8-7-12-5-3-4-6-13(12)9-14/h3-6,10-11,14H,7-9H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOWPJNXMCAZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1CCC2=CC=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


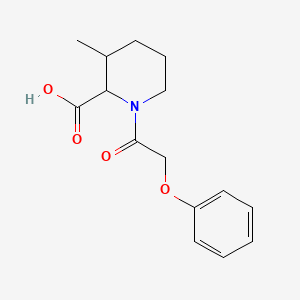

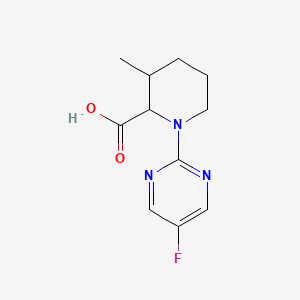
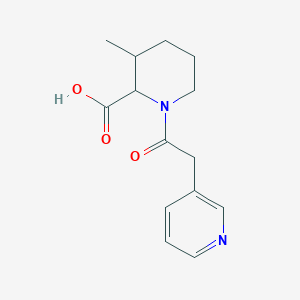
![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6634523.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)
![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)
